This insulin analog is classified under semisynthetic insulin derivatives, which are produced through enzymatic modifications of porcine or bovine insulin. The source of the original insulin is typically porcine insulin, which is enzymatically treated to yield the desired analog. The modifications aim to enhance certain pharmacological properties while reducing immunogenicity compared to native insulins.
The synthesis of A21-Des-asn-B30-des-ala-insulin generally follows a semisynthetic approach involving several key steps:
The synthesis typically results in low yields of the desired product due to the formation of impurities such as des-(Asn)-insulin, which complicates purification efforts. The biological activity of A21-Des-asn-B30-des-ala-insulin is approximately 5% that of human insulin .
The molecular structure of A21-Des-asn-B30-des-ala-insulin retains much of the core structure of human insulin but features specific alterations at positions A21 and B30. These changes affect both the three-dimensional conformation and the interaction dynamics with insulin receptors.
Key structural characteristics include:
The primary chemical reactions involved in the synthesis of A21-Des-asn-B30-des-ala-insulin include:
These reactions are critical for achieving the desired modifications while ensuring that the integrity of the insulin backbone is maintained.
The physical properties of A21-Des-asn-B30-des-ala-insulin include:
Chemical properties include:
A21-Des-asn-B30-des-ala-insulin has several applications within scientific research and therapeutic contexts:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: